1'-Epi Gemcitabine-13C,15N2 3',5'-Dibenzoate

Description

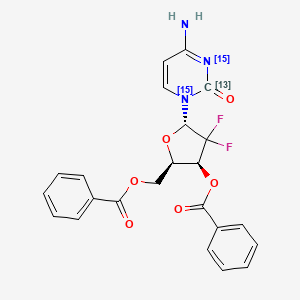

1’-Epi Gemcitabine-13C,15N2 3’,5’-Dibenzoate is a labeled intermediate of Gemcitabine, an antitumor compound. This compound is particularly significant in proteomics research due to its stable isotope labeling, which includes carbon-13 and nitrogen-15 isotopes . The molecular formula of 1’-Epi Gemcitabine-13C,15N2 3’,5’-Dibenzoate is C22(13C)H19F2N(15N)2O6, and it has a molecular weight of 474.39 .

Properties

Molecular Formula |

C23H19F2N3O6 |

|---|---|

Molecular Weight |

474.4 g/mol |

IUPAC Name |

[(2R,3S,5S)-5-(4-amino-2-oxo(213C,1,3-15N2)pyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C23H19F2N3O6/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)28-12-11-17(26)27-22(28)31/h1-12,16,18,21H,13H2,(H2,26,27,31)/t16-,18+,21+/m1/s1/i22+1,27+1,28+1 |

InChI Key |

ZPUUYUUQQGBHBU-ZWBGENAFSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H](C([C@H](O2)[15N]3C=CC(=[15N][13C]3=O)N)(F)F)OC(=O)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1’-Epi Gemcitabine-13C,15N2 3’,5’-Dibenzoate involves multiple steps, starting from the parent compound Gemcitabine. The synthetic route typically includes the introduction of stable isotopes (13C and 15N) into the molecular structure. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired labeling. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and consistency of the labeled compound .

Chemical Reactions Analysis

1’-Epi Gemcitabine-13C,15N2 3’,5’-Dibenzoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1’-Epi Gemcitabine-13C,15N2 3’,5’-Dibenzoate has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Gemcitabine and its metabolites.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Utilized in cancer research to investigate the pharmacokinetics and pharmacodynamics of Gemcitabine.

Industry: Applied in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of 1’-Epi Gemcitabine-13C,15N2 3’,5’-Dibenzoate involves its incorporation into DNA during replication, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The molecular targets include DNA polymerase and ribonucleotide reductase, which are essential for DNA replication and repair .

Comparison with Similar Compounds

1’-Epi Gemcitabine-13C,15N2 3’,5’-Dibenzoate is unique due to its stable isotope labeling, which enhances its utility in research applications. Similar compounds include:

Gemcitabine: The parent compound, widely used as an antitumor agent.

2’,2’-Difluorodeoxycytidine: Another analog of Gemcitabine with similar antitumor properties.

5-Fluorouracil: A different antitumor agent used in cancer treatment.

These compounds share similar mechanisms of action but differ in their specific applications and labeling techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.